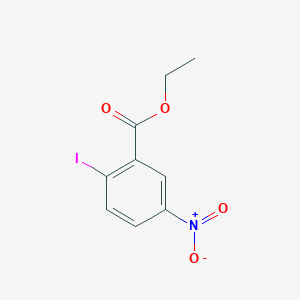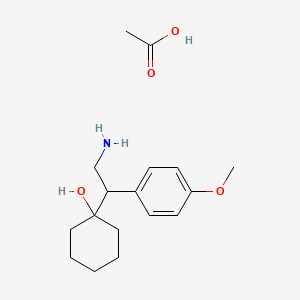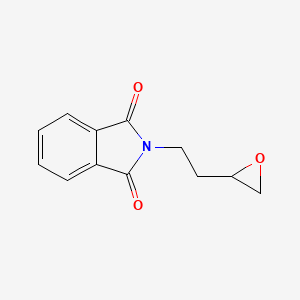
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide
Descripción general
Descripción
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide, also known as NSI-189, is a novel chemical compound that has gained attention in recent years due to its potential therapeutic applications. NSI-189 is a small molecule that was developed by Neuralstem, Inc. as a treatment for major depressive disorder (MDD) and cognitive impairment. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for MDD.
Mecanismo De Acción
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide acts on the hippocampus, a brain region that is critical for learning and memory. The compound stimulates the growth of new neurons in the hippocampus, a process known as neurogenesis. This process is thought to be important for the treatment of depression and cognitive impairment.
Biochemical and Physiological Effects
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. The compound has also been shown to increase the density of dendritic spines, which are structures on neurons that are important for synaptic transmission. N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide has also been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide has also been shown to have a low toxicity profile in animal studies. However, N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide is still undergoing clinical trials and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide has several potential future directions for research. One potential direction is the development of N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide as a treatment for other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another potential direction is the development of N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide as a cognitive enhancer for healthy individuals. Further research is needed to fully understand the potential therapeutic applications of N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide.
Aplicaciones Científicas De Investigación
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide has been studied extensively in preclinical models and has shown potential therapeutic effects for MDD and cognitive impairment. In animal studies, N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide has been shown to increase the number of new neurons in the hippocampus, a brain region that is critical for learning and memory. N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide has also been shown to improve cognitive performance in animal models of depression and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-8-6-10(16-12-8)11-9(14)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIHUSWIEYQDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919423 | |
| Record name | N-(3-Methyl-1,2-oxazol-5-yl)-2-(morpholin-4-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methyl-5-isoxazolyl)-4-morpholineacetamide | |
CAS RN |
91977-78-5 | |
| Record name | 4-Morpholineacetamide, N-(3-methyl-5-isoxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091977785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methyl-1,2-oxazol-5-yl)-2-(morpholin-4-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)
![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)
![3-Methyl-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B3060780.png)



![Methyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B3060786.png)

![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)


![5-[2-(Trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3060795.png)

